tert-BUTYL HYPOCHLORITE

Overview

Description

Tert-Butyl Hypochlorite: is a versatile and inexpensive oxidizing agent used in organic chemistry for various transformations. It is known for its ability to convert alcohols to ketones, aldehydes to acid chlorides, sulfides to sulfoxides, and hydroxylamines to nitroso compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-Butyl Hypochlorite is typically synthesized by the chlorination of tert-butyl alcohol in the presence of a base. The reaction involves tert-butyl alcohol, chlorine, and sodium hydroxide, producing this compound, sodium chloride, and water.

Industrial Production Methods: In industrial settings, this compound is prepared by reacting tert-butyl alcohol with hypochlorous acid in the presence of a suitable solvent. This method ensures a high yield and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Chemical Reactions Involving Tert-Butyl Hypochlorite

This compound is utilized in various chemical reactions, including:

Chlorination Reactions

-

Chlorination of Aromatic Compounds : this compound can effectively chlorinate aromatic compounds. For instance, when reacted with toluene in the presence of an iron catalyst, it produces benzyl chloride and dichlorobenzyl chloride in a favorable ratio .

Oxidation Reactions

-

Oxidation of Bromide : The oxidation kinetics of bromide ions by this compound have been studied extensively. The reaction is first-order concerning both bromide and this compound concentrations, indicating a straightforward mechanism for this oxidation process .

Chlorooxidation of Indoles

-

Chlorooxidation : this compound has been employed for the chlorooxidation of indoles, yielding various chlorinated products such as chlorinated oxindoles. This reaction is notable for its mild conditions and high yields, often exceeding 90% under optimized conditions .

Reaction Mechanisms and Kinetics

The reaction mechanisms involving this compound vary depending on the substrate:

-

Chlorooxidation Mechanism : This involves the formation of radical intermediates that facilitate the chlorination and oxidation processes simultaneously.

-

Kinetic Studies : Kinetic analyses reveal that reaction rates are influenced by factors such as temperature, substrate concentration, and the presence of catalysts. For example, studies have shown that increasing temperature generally enhances reaction rates for chlorination reactions involving this compound .

Scientific Research Applications

Chemical Reactions and Synthesis Applications

2.1 Chlorooxidation of Indoles

One significant application of tBuOCl is in the chlorooxidation of indoles, which leads to the formation of chlorinated oxindoles. This process is advantageous due to its mild reaction conditions and the ability to maintain various functional groups intact during the reaction. The following table summarizes the yields obtained from different indole substrates:

| Substrate | Product | Yield (%) |

|---|---|---|

| Ethyl 2-chloro-3-oxoindoline-2-carboxylate | 2-chloro-3-oxindole | 77 |

| 1-Methylindole-2-carboxylic acid | 2,3-dichloroindole | 76 |

| 2-Oxindole | 3,3-dichloro-2-oxindole | Moderate (43%-52%) |

These reactions demonstrate tBuOCl's versatility as both an oxidizing and chlorinating agent .

2.2 Chlorination of Alcohols and Amides

This compound has also been employed for the chlorination of secondary alcohols and aliphatic amides. This application is particularly relevant in the synthesis of pharmaceuticals where selective chlorination is required .

Medicinal Chemistry Applications

In medicinal chemistry, tBuOCl's ability to introduce chlorine into organic molecules enhances the biological activity of compounds. Chlorinated derivatives often exhibit improved pharmacological properties. For instance, chlorinated oxindoles have been investigated for their potential antitumor activities .

Environmental Applications

This compound has been explored for its potential in environmental remediation processes. Its efficacy as an oxidizing agent makes it suitable for degrading pollutants in wastewater treatment . The controlled use of tBuOCl can facilitate the breakdown of hazardous organic compounds through chlorination reactions.

Case Studies

5.1 Case Study: Synthesis of Chlorinated Oxindoles

A research study demonstrated the successful synthesis of various chlorinated oxindoles using tBuOCl under controlled conditions. The study highlighted the efficiency of tBuOCl in facilitating reactions that yield high-purity products with minimal by-products .

5.2 Case Study: Application in Antitumor Drug Development

Another significant case involved using tBuOCl to synthesize chlorinated derivatives of known antitumor agents. The modified compounds showed enhanced activity against specific cancer cell lines compared to their non-chlorinated counterparts, underscoring the importance of chlorine substitution in drug design .

Mechanism of Action

The mechanism by which tert-butyl hypochlorite exerts its effects involves the transfer of oxygen atoms to the substrate, leading to the formation of oxidized products. The molecular targets and pathways involved depend on the specific reaction being performed, but generally, the compound acts as an electrophile, reacting with nucleophilic sites on the substrate.

Comparison with Similar Compounds

tert-Butyl Hypoiodite: More reactive than tert-butyl hypochlorite and can be prepared from it by reacting with a metal iodide.

Hypochlorous Acid: A related compound used in various oxidation reactions.

Uniqueness: this compound is unique in its ability to perform a wide range of oxidation reactions with high efficiency and selectivity. Its stability and ease of handling make it a preferred choice in both laboratory and industrial settings.

Biological Activity

tert-Butyl hypochlorite (t-BuOCl) is an organochlorine compound recognized for its diverse biological activities and applications in organic synthesis. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound is a yellowish-green liquid with a pungent odor, characterized by its formula and a mass fraction of active chlorine ranging from 62% to 65.4% . It is primarily used as an oxidizing agent in various chemical reactions.

The biological activity of t-BuOCl can be attributed to its ability to act as an oxidizing agent, facilitating various reactions such as oxidative coupling, chlorination, and functionalization of organic compounds. The compound has been shown to mediate the formation of 1-functionalized tetrahydrocarbazoles, which have potential therapeutic applications due to their biological activities against conditions such as HPV infections and cancer .

Biological Applications

1. Antiviral Activity:

Research indicates that t-BuOCl can be utilized in the synthesis of compounds with antiviral properties. For instance, 1-functionalized tetrahydrocarbazoles synthesized using t-BuOCl have demonstrated effectiveness as anti-HPV agents .

2. Anticancer Potential:

The compound has been implicated in the development of novel anticancer agents. Its role in synthesizing biologically active molecules suggests potential pathways for drug discovery aimed at treating various cancers .

3. Enzymatic Reactions:

this compound has been employed in enzymatic reactions, showcasing its utility in biocatalysis. Studies have demonstrated that it can facilitate the hydrolysis of substrates in the presence of specific enzymes, contributing to the understanding of enzyme-substrate interactions .

Case Study 1: Synthesis of 1-Functionalized Tetrahydrocarbazoles

A study conducted at Tsinghua University explored the oxidative coupling process mediated by t-BuOCl. The researchers successfully synthesized various 1-functionalized tetrahydrocarbazoles with yields ranging from good to excellent while maintaining functional group tolerance. This method provides a valuable synthetic route for compounds with significant biological activity .

Case Study 2: Chlorination Reactions

In another investigation, this compound was utilized in chlorination reactions involving vegetable oils. The study highlighted its effectiveness in modifying lipid structures, which could have implications for food chemistry and nutritional biochemistry .

Research Findings

A summary of key findings related to the biological activity of this compound is presented below:

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for tert-butyl hypochlorite, and how can purity be validated?

this compound is typically synthesized by reacting tert-butanol with chlorine gas in the presence of sodium hydroxide under controlled conditions . For validation, purity can be assessed via gas chromatography (GC) or iodometric titration to quantify active chlorine content. Density (0.910–0.958 g/cm³) and refractive index (nD20 1.403) are key physical parameters for quality control .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its flammability and light sensitivity, store this compound in inert atmospheres (e.g., argon) at 2–8°C, away from heat and ignition sources . Use explosion-proof equipment, wear nitrile gloves, and employ fume hoods to mitigate inhalation risks. Decomposition products (e.g., methyl chloride, acetone) require additional ventilation .

Q. How can researchers monitor the stability of this compound during experiments?

Stability is compromised by light, heat, and prolonged storage. Monitor via UV-Vis spectroscopy for absorbance changes at 290 nm (indicative of hypochlorite degradation) . Refrigerate solutions and avoid exposure to reactive surfaces (e.g., rubber) to minimize decomposition .

Q. What analytical techniques are recommended for characterizing this compound in reaction mixtures?

Basic techniques include:

- GC-MS : To identify volatile decomposition products (e.g., acetone, methyl chloride) .

- Titration : For quantifying active chlorine content using sodium thiosulfate .

- Density/Refractive Index : Rapid physical checks for batch consistency .

Advanced Research Questions

Q. How does this compound’s reactivity compare to other hypochlorite sources (e.g., NaOCl) in selective oxidation or chlorination reactions?

Unlike aqueous NaOCl, this compound is more soluble in organic solvents, enabling precise control in non-polar systems. For example, it facilitates stereoselective chlorination of alcohols without over-oxidation, as demonstrated in statin intermediate synthesis . Reactivity can be tuned by adjusting solvent polarity and temperature .

Q. What experimental design considerations are critical when using this compound in ROS (Reactive Oxygen Species) studies?

Solvent interactions significantly affect results. In DMSO, this compound generates artifactual fluorescence due to solvent decomposition, complicating ROS quantification. Use phosphate-buffered saline (PBS) for stable measurements and include solvent-only controls .

Q. How can contradictory data on this compound’s stability be reconciled in methodological reporting?

Discrepancies arise from storage conditions and impurity levels. reports higher stability than n- or sec-butyl analogs under inert atmospheres, while highlights instability in ambient light. Document storage parameters (temperature, container material) and pre-use validation (e.g., active chlorine assays) to address variability .

Q. What strategies ensure reproducibility in synthetic protocols involving this compound?

- Batch Consistency : Pre-purify tert-butanol to eliminate moisture, which accelerates decomposition .

- Reaction Monitoring : Use inline IR spectroscopy to track hypochlorite consumption and intermediate formation .

- Safety Redundancy : Implement secondary containment for exothermic reactions (e.g., chlorination of alcohols) .

Q. How does this compound’s decomposition pathway influence waste management in academic labs?

Decomposition releases corrosive gases (HCl) and volatile organics. Neutralize waste with sodium bicarbonate, and trap gases via scrubbing (e.g., NaOH solution). Document disposal methods per 29CFR1910/1200 standards .

Properties

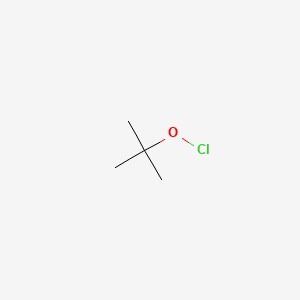

IUPAC Name |

tert-butyl hypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-4(2,3)6-5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZDIALLLMRYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Record name | TERT-BUTYL HYPOCHLORITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074941 | |

| Record name | Hypochlorous acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butyl hypochlorite appears as a slightly yellowish liquid with a pungent odor. Water insoluble. Corrosive to the skin, eyes, and mucous membranes. | |

| Record name | TERT-BUTYL HYPOCHLORITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

507-40-4 | |

| Record name | TERT-BUTYL HYPOCHLORITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl hypochlorite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl hypochlorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypochlorous acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl hypochlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL HYPOCHLORITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS2JTI16JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.